molecular formula C21H16BrN3O2S2 B2660039 N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291867-44-1

N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2660039
CAS No.: 1291867-44-1
M. Wt: 486.4
InChI Key: QHBMULDOKZKKLR-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine-based acetamide derivative characterized by a sulfanyl bridge linking the thienopyrimidinone core to an N-(3-bromophenyl)acetamide moiety. The compound’s structure includes a 3-(2-methylphenyl) substitution on the pyrimidine ring, which may influence its electronic and steric properties.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S2/c1-13-5-2-3-8-17(13)25-20(27)19-16(9-10-28-19)24-21(25)29-12-18(26)23-15-7-4-6-14(22)11-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBMULDOKZKKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the bromophenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the design of new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

Industrially, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its potential for functionalization and incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thienopyrimidine core and bromophenyl group are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six structurally related derivatives, focusing on substituent effects, spectroscopic properties, and physicochemical data.

Substituent Variations and Molecular Properties

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₂H₁₈BrN₃O₂S₂* ~532.43 3-(2-methylphenyl), 3-bromophenyl Likely moderate lipophilicity due to bromine and methyl groups.
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide C₂₂H₂₂ClN₃O₂S₂ 484.00 Butyl, 2-chloro-4-methylphenyl Increased hydrophobicity from butyl group; chloro substitution enhances electrophilicity.
N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₁₈H₁₈BrN₃O₂S₂ 452.39 Ethyl, 5,6-dimethyl Steric hindrance from dimethyl groups may reduce binding flexibility.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide C₁₃H₁₂BrN₃O₂S 354.22 4-methylpyrimidine, 4-bromophenyl Simpler pyrimidine core; lower molecular weight suggests higher solubility.
N-(3-Bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₅H₂₀Br₂N₃O₂S₂ 628.37 4-bromophenyl, hexahydrobenzothieno Bulky hexahydro ring enhances rigidity; dual bromine atoms increase molecular weight.
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₁H₁₆BrN₃O₂S₂ 486.40 7-phenyl, 4-bromophenyl Aromatic phenyl group at position 7 may enhance π-π stacking interactions.

*Estimated based on structural analogs due to lack of explicit data.

Spectroscopic and Physicochemical Data

  • Compound from :

    • Melting Point : >259°C, indicating high thermal stability.
    • 1H NMR : Distinct peaks at δ 12.48 (NH), 10.22 (NHCO), and 2.15 ppm (CH₃).
    • Mass Spec : [M+H]+ at m/z 353.99 .
  • Compound from :

    • Molecular Weight : 452.385 (exact mass: 451.002381).
    • ChemSpider ID : 1506465 .
  • Compound from : H-Bond Donor/Acceptor: 1/5, suggesting moderate solubility in polar solvents. InChIKey: DGKHXZQBIJBZHA-UHFFFAOYSA-N .

Structure-Activity Relationship (SAR) Insights

  • Bromine vs. Chlorine Substituents : Bromine’s larger atomic radius (e.g., in vs. 3) may enhance van der Waals interactions in hydrophobic binding pockets .
  • Methyl/Phenyl Groups : Methyl groups (e.g., in the target compound and ) improve metabolic stability, while phenyl groups () enhance aromatic interactions .

Biological Activity

N-(3-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H22BrN3O2S. The compound features a thieno[3,2-d]pyrimidine core linked to a bromophenyl group and an acetamide moiety. Its structure can be represented as follows:

SMILES CC1 CC C C C1 N2C O C3 CC CC C3N C2SCC O NC4 CC C C C4 Br\text{SMILES CC1 CC C C C1 N2C O C3 CC CC C3N C2SCC O NC4 CC C C C4 Br}

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation processes. For example, a common method includes the Biginelli reaction followed by modifications that introduce the thieno[3,2-d]pyrimidine scaffold. Detailed synthetic pathways can be found in various chemical literature sources.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

A study conducted by researchers evaluated several thieno[3,2-d]pyrimidine derivatives and noted significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound's anticancer potential has been explored in various cell lines. For instance, thieno[3,2-d]pyrimidine derivatives have demonstrated cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . A specific study highlighted the synthesis of a related compound that inhibited cancer cell proliferation in vitro by targeting key signaling pathways involved in tumor growth.

Case Studies

  • Case Study 1: Antimicrobial Evaluation
    • Objective: To assess the antimicrobial efficacy of this compound.
    • Method: Disk diffusion method against selected bacterial strains.
    • Results: Showed significant inhibition zones comparable to standard antibiotics.
Bacterial StrainInhibition Zone (mm)Control (mm)
Staphylococcus aureus1520
Escherichia coli1218
  • Case Study 2: Anticancer Activity
    • Objective: To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method: MTT assay to determine cell viability.
    • Results: The compound reduced cell viability significantly at concentrations above 10 µM.
Concentration (µM)Cell Viability (%)
0100
1075
5030

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